molecular formula C12H15N3 B13590451 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole

Cat. No.: B13590451
M. Wt: 201.27 g/mol
InChI Key: VQOYOUPSDBWFQF-UHFFFAOYSA-N
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Description

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is a heterocyclic compound that features both an azetidine ring and an indazole ring Azetidine is a four-membered nitrogen-containing ring, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can be achieved through various synthetic routes. One common method involves the use of aza-Michael addition reactions. For instance, the starting material, N-Boc-azetidin-3-ylidene acetate, can be obtained from N-Boc-azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and indazole moieties. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Azetidin-3-ylmethyl)-1-methyl-1h-indazole is unique due to the combination of the azetidine and indazole rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

3-(azetidin-3-ylmethyl)-1-methylindazole

InChI

InChI=1S/C12H15N3/c1-15-12-5-3-2-4-10(12)11(14-15)6-9-7-13-8-9/h2-5,9,13H,6-8H2,1H3

InChI Key

VQOYOUPSDBWFQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=N1)CC3CNC3

Origin of Product

United States

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